molecular formula C40H67N5O8 B11932228 methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate

methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate

Cat. No.: B11932228
M. Wt: 746.0 g/mol
InChI Key: WRVLBJXFSHALRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl auristatin F methyl ester (MMAF-OMe) is a potent cytotoxic agent used primarily in scientific research. It is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. MMAF-OMe is known for its ability to inhibit tubulin polymerization, making it a valuable tool in cancer research and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMAF-OMe involves multiple steps, starting from the natural product dolastatin 10. The key steps include the protection of functional groups, selective methylation, and esterification. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of MMAF-OMe follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

MMAF-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMAF-OMe can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

MMAF-OMe has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study tubulin polymerization and microtubule dynamics.

    Biology: Employed in cell biology to investigate cell division and cytoskeletal organization.

    Medicine: Utilized in cancer research as a cytotoxic agent in antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

MMAF-OMe exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition disrupts the mitotic spindle, preventing cell division and leading to cell death. The compound is often linked to antibodies that target specific cancer cell surface antigens, allowing for selective delivery and accumulation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Monomethyl auristatin E (MMAE): Another derivative of dolastatin 10, similar in structure but with different pharmacokinetic properties.

    Paclitaxel: A natural product that stabilizes microtubules rather than inhibiting their polymerization.

    Maytansinoid derivatives (DM2, DM4): Microtubule inhibitors used in ADCs .

Uniqueness

MMAF-OMe is unique due to its charged carboxyl group, which hinders its diffusion into cells, making it less toxic than MMAE. This property allows for more controlled and targeted delivery in ADCs, enhancing its therapeutic index .

Properties

Molecular Formula

C40H67N5O8

Molecular Weight

746.0 g/mol

IUPAC Name

methyl 2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)

InChI Key

WRVLBJXFSHALRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.